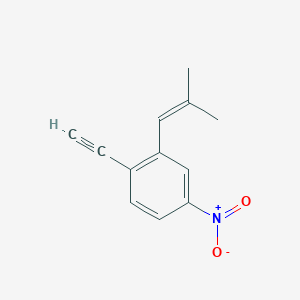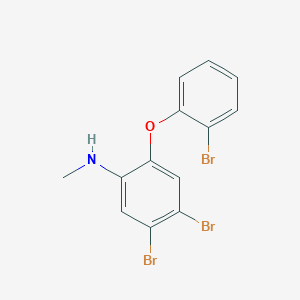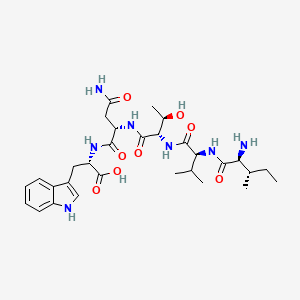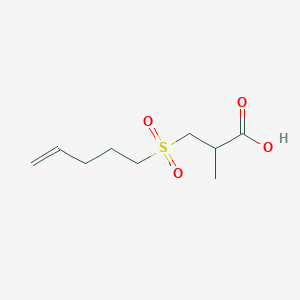
2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid is an organic compound with a unique structure that includes both a sulfonyl group and an alkene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid typically involves multiple steps. One common method starts with the alkylation of a suitable precursor, followed by sulfonation and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques are crucial to optimize the production process.
化学反応の分析
Types of Reactions
2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Sulfides.
Substitution: Sulfonamide or sulfonate derivatives.
科学的研究の応用
2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a drug candidate due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid depends on its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The alkene group can participate in addition reactions, potentially modifying the activity of enzymes or receptors.
類似化合物との比較
Similar Compounds
- 2-Methyl-3-(pent-4-ene-1-sulfonyl)butanoic acid
- 2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid ethyl ester
Uniqueness
This compound is unique due to its combination of a sulfonyl group and an alkene, which provides distinct reactivity and potential applications compared to similar compounds. The presence of these functional groups allows for diverse chemical transformations and interactions with biological targets.
特性
CAS番号 |
824429-33-6 |
|---|---|
分子式 |
C9H16O4S |
分子量 |
220.29 g/mol |
IUPAC名 |
2-methyl-3-pent-4-enylsulfonylpropanoic acid |
InChI |
InChI=1S/C9H16O4S/c1-3-4-5-6-14(12,13)7-8(2)9(10)11/h3,8H,1,4-7H2,2H3,(H,10,11) |
InChIキー |
YWGVMXRKYDPLNU-UHFFFAOYSA-N |
正規SMILES |
CC(CS(=O)(=O)CCCC=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
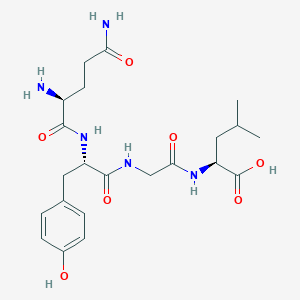
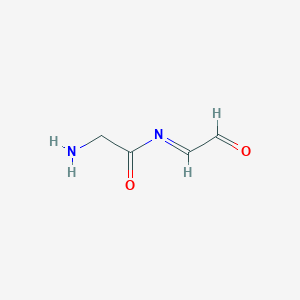
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
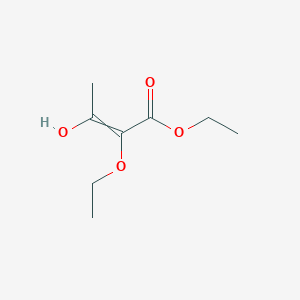
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
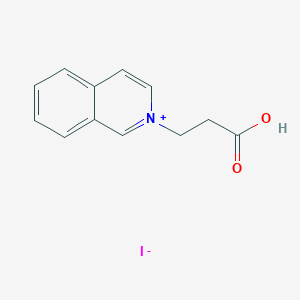
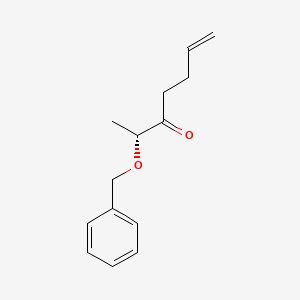
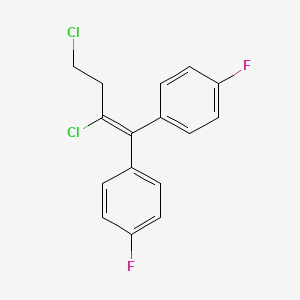
![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
